N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-8-6-12(16-20-8)15-13(17)11-7-9-4-2-3-5-10(9)14(18)19-11/h2-6,11H,7H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMTTZZQOHOGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The isochromene moiety can be introduced via a Friedel-Crafts acylation reaction, followed by the formation of the carboxamide group through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazole ring into other heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Anticancer Applications
Recent studies have explored the anticancer properties of N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide. The compound has shown promising results against various cancer cell lines.
Case Studies
-
Anticancer Activity Against CNS Tumors :
- Objective : Evaluate the efficacy against central nervous system cancer cell lines.
- Method : Sulforhodamine B (SRB) assay was utilized to measure cell viability.
- Findings : The compound exhibited significant cytotoxicity with an IC50 value of approximately 12 µM against SNB-19 and U87MG cell lines, indicating strong potential as an anticancer agent .
- Mechanistic Studies :
Antimicrobial Applications
The compound has also been evaluated for its antimicrobial properties, particularly against resistant bacterial strains.
Case Studies
- Antimicrobial Activity Assessment :
- Objective : Test efficacy against Gram-positive and Gram-negative bacteria.
- Method : Minimum Inhibitory Concentration (MIC) tests were performed.
- Findings : The compound demonstrated significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), suggesting its potential as an antimicrobial agent .
Data Summary
| Application Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | SNB-19 (CNS cancer) | IC50 = 12 µM | 2024 |
| Anticancer | U87MG (CNS cancer) | Induces apoptosis | 2024 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The isochromene moiety may also play a role in binding to biological macromolecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Structural Features
Target Compound
- Core structure : 3,4-Dihydroisochromene fused to a carboxamide.
- Substituents : 5-Methyl-1,2-oxazol-3-yl group.
- Molecular formula : C₁₄H₁₂N₂O₃ (estimated molecular weight: ~256.26 g/mol).
Analogous Compounds (Key Examples)
Pyrazole Carboxamides (): Example: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a). Core: Bicyclic pyrazole. Substituents: Chloro, cyano, and aryl groups. Molecular weight: 403.1 g/mol. Key difference: Pyrazole ring vs. dihydroisochromene; chloro/cyano substituents absent in the target compound .
Schiff Base Ligand (L1, ): Structure: 4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl) benzene sulfonamide. Core: Sulfonamide-linked benzene. Substituents: Oxazolyl group and Schiff base. Key difference: Sulfonamide group instead of carboxamide; imine bond introduces conjugation .
- Example: N-(diphenylmethyl)-2-[N-(5-methyl-1,2-oxazol-3-yl)-6-chloropyridine-3-sulfonamido]acetamide.
- Core : Acetamide with sulfonamide and pyridine.
- Substituents : Diphenylmethyl and chloro groups.
- Key difference : Sulfonamidoacetamide backbone vs. dihydroisochromene carboxamide .
Physical and Spectral Properties
Notes:
- Chloro substituents in ’s compounds enhance molecular weight and polarity but may reduce bioavailability compared to the target .
Data Tables
Table 1: Structural Comparison
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHNO
- Molecular Weight : 245.24 g/mol
- Structural Components :
- Isochromene core
- Oxazole ring
- Carboxamide functional group
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
- A study reported a significant reduction in cell viability (up to 70%) in treated cancer cells compared to controls .
-
Antimicrobial Properties :
- Preliminary tests suggest that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness comparable to standard antibiotics .
- Further investigations are needed to elucidate the specific pathways through which these antimicrobial effects are mediated.
-
Anti-inflammatory Effects :
- The compound has demonstrated potential in reducing inflammatory markers in cellular models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a role in modulating immune responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels |
Case Study: Anticancer Mechanism
In a controlled laboratory setting, this compound was tested on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. Results indicated that treatment with the compound led to:
- Cell Cycle Arrest : Flow cytometry analysis showed an increase in the percentage of cells in the G2/M phase after treatment.
- Apoptosis Induction : Annexin V/PI staining revealed a significant increase in early and late apoptotic cells post-treatment.
These findings suggest that the compound's anticancer effects are mediated through direct interference with cell cycle progression and induction of programmed cell death.
Q & A
Basic: What synthetic routes are commonly employed to prepare N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide?
Answer:
The synthesis typically involves coupling the isochromene-3-carboxylic acid derivative with the 5-methyl-1,2-oxazol-3-amine moiety. Key steps include:
- Activation of the carboxylic acid : Use carbodiimides (e.g., DCC or EDC) to form an active ester intermediate.
- Amide bond formation : React the activated acid with the oxazole amine under inert conditions (e.g., nitrogen atmosphere) in solvents like DMF or THF.
- Purification : Column chromatography or recrystallization to isolate the product .
Optimization of reaction conditions (e.g., microwave-assisted synthesis) can improve yields, as seen in related oxazole-carboxamide syntheses .
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- X-ray crystallography : Resolves 3D molecular geometry, hydrogen bonding, and packing motifs. For example, related oxazole derivatives exhibit intramolecular O–H⋯N hydrogen bonds and π-π stacking interactions .
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions.
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Example Crystallographic Data (from analogous compounds):
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | |
| Unit cell dimensions | , , |
| Dihedral angles | 16.83° (benzaldehyde unit) |
| Hydrogen bonds | S(6) and R_2$$^2(8) motifs |
Basic: What safety protocols are recommended for handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH/EN 166-certified respirators if aerosol formation is possible .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust or vapors.
- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Prevent entry into drains .
- Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .
Advanced: How can researchers investigate the compound’s enzyme inhibition mechanisms (e.g., thymidylate synthase)?
Answer:
- Kinetic assays : Measure IC values using fluorogenic substrates (e.g., dUMP for thymidylate synthase) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters.
- Structural studies : Co-crystallize the compound with the target enzyme to identify binding pockets and interactions (e.g., hydrogen bonds with catalytic residues) .
Contradictions in inhibition data across studies may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms; validate using orthogonal methods like surface plasmon resonance (SPR) .
Advanced: What computational strategies are effective for studying molecular interactions (e.g., docking)?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against targets (e.g., DNA polymerase or TRP channels). Focus on scoring functions that account for hydrophobic and π-stacking interactions .
- MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes.
- Pharmacophore modeling : Identify critical functional groups (e.g., oxazole ring, carboxamide) for activity .
Advanced: How should researchers address contradictions in bioactivity data across studies?
Answer:
- Meta-analysis : Compare datasets for variables like cell lines (e.g., HeLa vs. MCF-7) or assay endpoints (e.g., IC vs. EC).
- Dose-response validation : Repeat assays under standardized conditions (e.g., ATP levels, serum concentration).
- Off-target profiling : Use kinome-wide screens to rule out nonspecific interactions .
For example, discrepancies in anticancer activity may reflect differences in cellular uptake or metabolic stability .
Advanced: What methods optimize reaction conditions for scale-up synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
